1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride
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Overview
Description
1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
Imidazole derivatives are known to interact with various biological targets to exert their effects . The specific mode of action would depend on the biological activity and the target involved.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially influence their absorption and distribution .
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have a wide range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-ethyl-1H-benzo[d]imidazole with propan-1-ol in the presence of a suitable catalyst and solvent . The reaction conditions often involve heating and stirring to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: A parent compound with similar structural features.
2-phenyl-1H-benzo[d]imidazole: Another derivative with different substituents on the benzimidazole ring.
1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride: A compound with similar core structure but different functional groups
Uniqueness
1-(1-ethyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(1-ethylbenzimidazol-2-yl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-3-11(15)12-13-9-7-5-6-8-10(9)14(12)4-2;/h5-8,11,15H,3-4H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDYRAQNPYSMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CC)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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